An In-Depth Technical Guide to Thiol-PEG3-Phosphonic Acid: Properties and Applications
An In-Depth Technical Guide to Thiol-PEG3-Phosphonic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of drug delivery, biomaterials, and nanotechnology. Its unique architecture, featuring a terminal thiol group, a flexible hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety, allows for versatile conjugation and surface modification capabilities. This technical guide provides a comprehensive overview of the known properties of Thiol-PEG3-phosphonic acid, detailed experimental protocols for its application, and visual representations of its utility in various scientific contexts.
Core Properties of Thiol-PEG3-Phosphonic Acid
Thiol-PEG3-phosphonic acid is characterized by its three key functional components: a thiol group (-SH) that provides a reactive handle for attachment to noble metal surfaces or for bioconjugation, a triethylene glycol spacer that imparts hydrophilicity and biocompatibility, and a phosphonic acid group (-PO(OH)₂) that exhibits strong binding affinity to metal oxide surfaces.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Thiol-PEG3-phosphonic acid, compiled from various supplier data.
| Property | Value | Source |
| Chemical Name | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | [2] |
| CAS Number | 1360716-36-4 | [2] |
| Molecular Formula | C₈H₁₉O₆PS | [2] |
| Molecular Weight | 274.27 g/mol | [2] |
| Appearance | Solid Powder | [2] |
| Purity | ≥95% - ≥98% | [1][2] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [2] |
Structural Information
| Identifier | Value | Source |
| SMILES | O=P(O)(O)CCOCCOCCOCCS | [2] |
| InChI | InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11) | [2] |
Key Applications and Experimental Protocols
The dual functionality of Thiol-PEG3-phosphonic acid makes it a valuable tool in a range of applications, from the development of targeted drug delivery systems to the creation of advanced biomaterials.
Surface Modification of Metal Oxides
The phosphonic acid group has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃), forming stable self-assembled monolayers (SAMs).[3][4] This property is particularly useful for improving the biocompatibility of medical implants and functionalizing nanoparticles for biomedical applications.[1] The binding of phosphonic acids to titanium dioxide can occur through various modes, including monodentate, bidentate, and tridentate coordination.[3][4]
This protocol describes the general procedure for modifying a titanium surface with Thiol-PEG3-phosphonic acid.
Materials:
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Titanium substrate
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Thiol-PEG3-phosphonic acid
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Anhydrous ethanol (B145695)
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Deionized water
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Nitrogen gas stream
Procedure:
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Substrate Cleaning: Thoroughly clean the titanium substrate by sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants. Dry the substrate under a stream of nitrogen.
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Solution Preparation: Prepare a 1 mM solution of Thiol-PEG3-phosphonic acid in anhydrous ethanol.
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SAM Formation: Immerse the cleaned and dried titanium substrate in the Thiol-PEG3-phosphonic acid solution. The incubation time can vary from a few hours to overnight at room temperature to allow for the formation of a well-ordered monolayer.
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Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
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Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
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Characterization: The formation of the SAM can be confirmed by surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) to verify the presence of phosphorus and sulfur, and contact angle measurements to assess the change in surface hydrophilicity.
Diagram: Binding of Thiol-PEG3-phosphonic Acid to a Metal Oxide Surface
Caption: Schematic of Thiol-PEG3-phosphonic acid binding to a metal oxide surface.
Functionalization of Gold Nanoparticles
The thiol group at the other end of the molecule readily forms a strong dative bond with gold surfaces, making Thiol-PEG3-phosphonic acid an excellent choice for functionalizing gold nanoparticles (AuNPs).[5] This functionalization enhances the stability of AuNPs in biological media and provides a phosphonic acid terminus for further conjugation or for targeting bone-related tissues.[1]
This protocol outlines the ligand exchange process for functionalizing pre-synthesized citrate-capped AuNPs with Thiol-PEG3-phosphonic acid.[5]
Materials:
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Citrate-capped gold nanoparticle solution
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Thiol-PEG3-phosphonic acid
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Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
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Deionized water
Procedure:
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Solution Preparation: Prepare a stock solution of Thiol-PEG3-phosphonic acid (e.g., 1 mM) in deionized water or a suitable buffer.
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Ligand Exchange: To the citrate-capped AuNP solution, add the Thiol-PEG3-phosphonic acid stock solution. The molar ratio of the linker to AuNPs should be optimized but is typically in high excess.
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Incubation: Incubate the mixture for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to facilitate the ligand exchange process.
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Purification: Purify the functionalized AuNPs from excess linker by centrifugation. The centrifugation speed and duration will depend on the size of the nanoparticles.
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Washing: After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh phosphate buffer. Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound linker.
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Final Resuspension: After the final wash, resuspend the Thiol-PEG3-phosphonic acid functionalized AuNPs in the desired buffer for storage and further use.
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Characterization: Successful functionalization can be confirmed by techniques such as UV-Vis spectroscopy (to check for shifts in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure changes in hydrodynamic diameter), and zeta potential measurements (to assess changes in surface charge).
Diagram: Functionalization of a Gold Nanoparticle
Caption: Thiol-PEG3-phosphonic acid attaching to a gold nanoparticle.
Application in PROTACs
Thiol-PEG3-phosphonic acid is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in Thiol-PEG3-phosphonic acid provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively bind to their respective proteins.
The synthesis of a PROTAC using Thiol-PEG3-phosphonic acid would involve conjugating a ligand for the target protein to one end of the linker and a ligand for an E3 ubiquitin ligase to the other. The specific synthetic route would depend on the reactive handles available on the respective ligands.
Diagram: PROTAC Mechanism of Action
Caption: Simplified workflow of PROTAC-mediated protein degradation.
Conclusion
Thiol-PEG3-phosphonic acid is a highly versatile heterobifunctional linker with broad applicability in biomedical research and development. Its distinct end-group functionalities, coupled with a hydrophilic PEG spacer, enable the precise engineering of surfaces and the construction of complex bioconjugates. The experimental protocols provided herein offer a starting point for researchers to harness the potential of this molecule in their own investigations. Further research into novel applications of Thiol-PEG3-phosphonic acid is anticipated to continue to drive innovation in drug delivery, diagnostics, and materials science.
